molecular formula C13H10F3NO2 B14087278 (3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol

(3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol

Cat. No.: B14087278
M. Wt: 269.22 g/mol
InChI Key: NBSNOCMYJZJIPF-UHFFFAOYSA-N
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Description

(3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the pyridine ring and the attachment of the methanol group. One common method involves the use of trifluoromethylation reagents and catalysts to introduce the trifluoromethoxy group. The pyridine ring can be synthesized through various cyclization reactions, and the methanol group can be introduced via reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl-pyridine compounds .

Mechanism of Action

The mechanism of action of (3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance and specificity .

Properties

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

[3-[2-(trifluoromethoxy)phenyl]pyridin-4-yl]methanol

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-7-17-6-5-9(11)8-18/h1-7,18H,8H2

InChI Key

NBSNOCMYJZJIPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)CO)OC(F)(F)F

Origin of Product

United States

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